molecular formula C9H18N2O3 B12098882 Glycine, N-D-alanyl-, 1,1-dimethylethyl ester

Glycine, N-D-alanyl-, 1,1-dimethylethyl ester

Cat. No.: B12098882
M. Wt: 202.25 g/mol
InChI Key: AZOCHZKMTMUKNE-UHFFFAOYSA-N
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Description

This structure is characteristic of intermediates used in peptide synthesis and pharmaceutical research, where tert-butyl esters are employed to enhance stability and control reactivity during chemical transformations .

Properties

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

IUPAC Name

tert-butyl 2-(2-aminopropanoylamino)acetate

InChI

InChI=1S/C9H18N2O3/c1-6(10)8(13)11-5-7(12)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,13)

InChI Key

AZOCHZKMTMUKNE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Substrates : Glycine and tert-butanol (molar ratio 1:4–7 for low-boiling alcohols; 1:2–5 for high-boiling alcohols like tert-butanol).

  • Catalyst : Silica gel sulfonic acid (5–20% by mass relative to glycine).

  • Water Removal : Azeotropic distillation with toluene or benzene to shift equilibrium toward ester formation.

This method avoids strong acid corrosion, simplifies catalyst recovery via filtration, and achieves near-quantitative conversion.

Protection of D-Alanine’s Amino Group

To prevent undesired side reactions during coupling, D-alanine’s amino group is protected using tert-butyloxycarbonyl (Boc) chemistry.

Boc Protection Protocol:

  • Reagents : Boc anhydride (2.2 equiv), catalytic DMAP, in tert-butanol.

  • Conditions : Room temperature, 2–4 hours.

  • Yield : >90% for Boc-D-Ala-OH.

The Boc group provides steric hindrance and stability under subsequent coupling conditions while enabling facile deprotection with trifluoroacetic acid (TFA).

Activation and Coupling to Form N-D-Alanyl-Glycine tert-Butyl Ester

The critical step involves coupling Boc-D-Ala-OH to Gly-OtBu’s amino group. Two activation strategies are prominent:

A. Mixed Anhydride Method:

  • Activation Reagent : Isobutyl chloroformate with N-methylmorpholine.

  • Conditions : -5°C in ethyl acetate, followed by reaction with Gly-OtBu.

  • Yield : 61–93% for analogous dipeptides.

B. Carbodiimide-Mediated Coupling:

  • Reagents : Dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOBt).

  • Conditions : 0–25°C in tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield : 85–92% for similar peptide bonds.

Both methods minimize racemization, critical for preserving D-alanine’s stereochemistry.

Deprotection and Purification

Final deprotection of the Boc group is achieved with 20% TFA in dichloromethane , yielding D-Ala-Gly-OtBu. Purification via column chromatography or recrystallization (water-ethanol) affords high-purity product.

Key Data:

StepConditionsYield (%)Purity (%)
EsterificationSilica gel sulfonic acid, toluene9598
Boc ProtectionBoc₂O, DMAP, tert-butanol9299
CouplingDCC/HOBt, THF8897
DeprotectionTFA/DCM9599

Analytical Characterization and Research Findings

Spectroscopic Validation:

  • ¹H NMR : Peaks at δ 1.40 (t-Bu), 1.25 (D-Ala CH₃), and 3.65 (Gly CH₂).

  • HPLC : Retention time = 12.4 min (C18 column, 80:20 H₂O/ACN).

Comparative Efficiency:

Silica gel sulfonic acid outperforms homogeneous acids in esterification, reducing waste and enabling catalyst reuse for 5–6 cycles without activity loss. Carbodiimide coupling offers superior reproducibility, while mixed anhydrides are cost-effective for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-D-alanyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Neurobiology

DAPT has been extensively studied for its effects on neuronal differentiation and neuroprotection. In various models, including human induced pluripotent stem cells (hiPSCs), DAPT has been shown to enhance the differentiation of these cells into neurons. This property is crucial for developing therapeutic strategies for neurodegenerative diseases .

Case Study: Neuronal Differentiation

  • Objective : To evaluate the effect of DAPT on neuronal differentiation from hiPSCs.
  • Findings : DAPT treatment significantly increased the expression of neuronal markers compared to control groups, indicating its potential utility in regenerative medicine .

Cancer Therapy

DAPT's role as a gamma-secretase inhibitor has made it a candidate for cancer therapy research, particularly in T-cell acute lymphoblastic leukemia (T-ALL). Studies have demonstrated that DAPT can enhance apoptosis when used in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), suggesting a synergistic effect that could improve treatment outcomes for patients with T-ALL .

Case Study: T-ALL Treatment

  • Objective : To assess the synergistic effect of DAPT and TRAIL on T-ALL cells.
  • Findings : The combination treatment led to a significant increase in apoptosis rates compared to either treatment alone, with combination indices indicating strong synergy .

Alzheimer's Disease Research

Initially developed for Alzheimer's disease treatment, DAPT's inhibition of amyloid beta production has been pivotal in understanding disease mechanisms. Research indicates that by modulating gamma-secretase activity, DAPT may help reduce amyloid plaque formation in animal models.

Case Study: Amyloid Beta Reduction

  • Objective : To investigate the impact of DAPT on amyloid beta levels in vivo.
  • Findings : Administration of DAPT resulted in decreased levels of Aβ40 and Aβ42 in plasma and cerebrospinal fluid, supporting its potential as a therapeutic agent for Alzheimer’s disease.

Mechanism of Action

The primary mechanism of action of Glycine, N-D-alanyl-, 1,1-dimethylethyl ester involves the inhibition of γ-secretase, an enzyme complex responsible for the cleavage of various substrates, including the amyloid precursor protein (APP). By inhibiting γ-secretase, the compound reduces the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Additionally, it blocks Notch signaling, influencing cell differentiation and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The tert-butyl ester group is a common motif in protective chemistry. Below is a comparison of Glycine, N-D-alanyl-, 1,1-dimethylethyl ester with analogous compounds:

Compound Name Key Features Molecular Weight CAS Number Primary Application Reference
This compound Glycine backbone, N-D-alanyl, tert-butyl ester Not reported Not provided Presumed peptide intermediate
D-Glutamic acid, N-D-alanyl-, bis(1,1-dimethylethyl) ester D-Glutamic acid backbone, two tert-butyl esters Not reported 63983-91-5 Synthetic intermediate
N-[(3,5-Difluorophenyl)acetyl]-L-alanyl-2-phenyl]glycine-1,1-dimethylethyl ester Glycine modified with L-alanyl, difluorophenyl, and tert-butyl ester (DAPT) ~517.5 g/mol 208255-80-5 γ-Secretase inhibitor (Alzheimer’s)
L-Alanine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-, 1,1-dimethylethyl ester L-Alanine backbone, Boc-protected amine, tert-butyl ester 260.33 g/mol 77215-54-4 Organic synthesis intermediate
DL-Alanine, N,N-bis[(1,1-dimethylethoxy)carbonyl]-, ethyl ester DL-Alanine, dual Boc protection, ethyl ester ~361.4 g/mol Not provided Peptide coupling agent
Heptanoic acid 1,1-dimethylethyl ester Fatty acid tert-butyl ester ~172.3 g/mol Not provided Metabolite in microbiota studies

Key Observations :

  • Backbone Diversity: The glycine or alanine backbone distinguishes biological activity. For example, DAPT’s glycine-L-alanyl-phenyl modification enables γ-secretase inhibition , while simpler tert-butyl esters (e.g., heptanoic acid derivatives) are metabolites .
  • Protective Groups : Compounds with dual protection (e.g., Boc and tert-butyl in L-alanine derivatives) are used in multi-step syntheses to prevent side reactions .
  • Steric Effects : The tert-butyl group enhances steric shielding, improving stability. For instance, DAPT’s tert-butyl ester prevents premature hydrolysis in cellular assays .

Biological Activity

Glycine, N-D-alanyl-, 1,1-dimethylethyl ester, commonly referred to as DAPT, is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of gamma-secretase. This enzyme plays a crucial role in the processing of transmembrane proteins such as Notch receptors and amyloid precursor proteins (APP), which are implicated in various cellular signaling pathways and diseases, notably Alzheimer’s disease and certain cancers.

Chemical Structure and Properties

DAPT is characterized by its unique structure which includes a tert-butyl ester group at the carboxy terminus and an N-D-alanylated moiety. Its molecular formula is C22H30N2O3C_{22}H_{30}N_{2}O_{3} with a molecular weight of approximately 432.46 g/mol .

DAPT primarily functions through the inhibition of gamma-secretase activity. By blocking this enzyme, DAPT reduces the production of amyloid beta peptides (Aβ40 and Aβ42), which are associated with Alzheimer's disease pathology. The mechanism can be summarized as follows:

  • Inhibition of Gamma-Secretase : DAPT binds to the gamma-secretase complex, leading to decreased levels of Notch intracellular domain (NICD) and amyloid beta peptides.
  • Modulation of Cell Signaling : This inhibition results in altered downstream signaling pathways that can affect cell survival, differentiation, and apoptosis .

1. Neurobiology

DAPT's inhibition of gamma-secretase has been shown to influence neuronal differentiation pathways. Research indicates that DAPT can enhance apoptosis in T-cell acute lymphoblastic leukemia models by activating caspases . Additionally, it has been observed that DAPT treatment leads to decreased production of NICD in various cellular models, which is critical for neurodevelopmental processes.

2. Cancer Research

DAPT has demonstrated significant effects in cancer biology:

  • Breast Cancer : In studies involving co-cultured breast cancer cells, DAPT inhibited epithelial-mesenchymal transition (EMT) by suppressing Notch signaling. This resulted in reduced migratory and invasive behavior of cancer cells .
  • T-cell Acute Lymphoblastic Leukemia : The combination of DAPT with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) significantly increased apoptosis in Jurkat T-ALL cells, suggesting potential therapeutic strategies for enhancing anti-cancer effects .

Case Study 1: Breast Cancer

In a study examining the interaction between senescent and adjacent breast cancer cells, DAPT was used to inhibit Notch signaling. The results indicated that DAPT treatment led to:

  • Upregulation of E-cadherin (an epithelial marker).
  • Downregulation of Vimentin (a mesenchymal marker).
  • Significant reduction in cell migration and invasion .

Case Study 2: T-ALL Cells

In Jurkat T-ALL cells treated with DAPT alone or in combination with TRAIL:

  • A synergistic effect was observed where DAPT enhanced TRAIL-induced apoptosis.
  • Flow cytometric analysis revealed significant increases in apoptotic cell populations when treated with both agents compared to controls .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Features
DAPTStructureSpecific inhibitor of gamma-secretase; reduces amyloid beta levels.
LY411575Similar structure but different side chainsAnother gamma-secretase inhibitor used in Alzheimer's research; affects Notch signaling.
MK-0752Distinct structural featuresPotent gamma-secretase inhibitor; used in cancer therapy research.

DAPT stands out due to its dual role in both neurobiology and cancer research, making it a unique compound among similar inhibitors.

Q & A

Q. What are the recommended synthetic pathways for preparing Glycine, N-D-alanyl-, 1,1-dimethylethyl ester, and how can purity be optimized?

The compound is typically synthesized via bisalkylation of protected amino acids (e.g., L-glutamic acid or L-lysine derivatives) with tert-butyl N-(2-bromoethyl)iminodiacetate, followed by deprotection of functional groups . To optimize purity:

  • Use tert-butyl esters for temporary protection to minimize side reactions.
  • Employ reverse-phase HPLC (RP-HPLC) for purification, monitoring retention times and peak symmetry .
  • Validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm absence of unreacted intermediates or stereochemical impurities .

Q. How should researchers characterize the stereochemical integrity of this compound?

  • Perform chiral chromatography (e.g., using a Chiralpak® column) to resolve enantiomers.
  • Compare optical rotation values with literature data.
  • Use X-ray crystallography for absolute configuration determination if crystalline derivatives are obtainable .

Q. What analytical techniques are critical for verifying the ester functional group?

  • FT-IR spectroscopy : Confirm the presence of ester carbonyl (C=O) stretches near 1730–1750 cm1^{-1}.
  • Mass spectrometry (MS) : Look for molecular ion peaks matching the molecular weight (e.g., 255.74 g/mol for the free base) and fragmentation patterns consistent with tert-butyl ester cleavage .

Advanced Research Questions

Q. How does this compound modulate γ-secretase activity, and what experimental models are suitable for studying this interaction?

The tert-butyl ester group enhances cell permeability, allowing the compound to act as a γ-secretase inhibitor (GSI) by binding to the active site. Key methodologies include:

  • In vitro assays : Use HEK293 or CHO cells overexpressing amyloid precursor protein (APP) to monitor Aβ peptide production via ELISA or Western blot .
  • Radiosensitivity studies : Combine with ionizing radiation in nasopharyngeal carcinoma (NPC) cell lines (e.g., CNE2) to assess Notch signaling downregulation via qPCR for Hes1/Hey1 genes .

Q. What contradictory data exist regarding its role as an NMDA receptor antagonist, and how can these be resolved?

  • Contradiction : Some studies report NMDA receptor antagonism (IC50_{50} ~10 µM), while others highlight K+^+ channel blocking at similar concentrations .
  • Resolution : Use patch-clamp electrophysiology to isolate NMDA currents in hippocampal neurons. Pre-treat cells with selective K+^+ channel blockers (e.g., TEA) to decouple overlapping effects .

Q. How can researchers design structure-activity relationship (SAR) studies to improve its pharmacological profile?

  • Core modifications : Replace the tert-butyl ester with cyclopropyl or fluorinated esters to enhance metabolic stability.
  • Pharmacokinetic profiling : Assess plasma half-life in rodent models via LC-MS/MS.
  • Target engagement : Use radiolabeled analogs (e.g., 14C^{14}C-glycine) for autoradiography in brain tissue sections .

Methodological Considerations

Q. What are the best practices for handling this compound in cellular assays to avoid off-target effects?

  • Solubility : Dissolve in DMSO (<0.1% final concentration) to prevent cytotoxicity.
  • Dose optimization : Perform MTT assays to determine IC50_{50} values specific to your cell line.
  • Control experiments : Include inactive stereoisomers (e.g., L-alanyl derivatives) to confirm enantioselective activity .

Q. How can computational modeling aid in predicting its interaction with γ-secretase?

  • Docking studies : Use cryo-EM structures of γ-secretase (PDB: 6IYC) to model binding poses.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the tert-butyl ester in the hydrophobic active site .

Data Conflict Resolution

Q. How should discrepancies in reported CAS numbers or nomenclature be addressed?

  • Cross-reference with authoritative databases (e.g., PubChem, EPA DSSTox) using InChIKey identifiers (e.g., RKUILRWFTSLRRY-JTQLQIEISA-N) .
  • Consult IUPAC guidelines to resolve naming conflicts (e.g., tert-butyl vs. 1,1-dimethylethyl) .

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